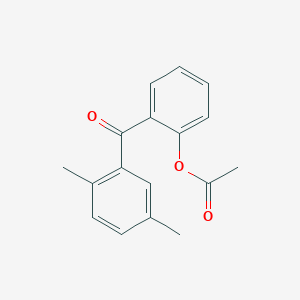

2-Acetoxy-2',5'-methylbenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[2-(2,5-dimethylbenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-11-8-9-12(2)15(10-11)17(19)14-6-4-5-7-16(14)20-13(3)18/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVERENSHMHMPCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC=C2OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641611 | |

| Record name | 2-(2,5-Dimethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-06-6 | |

| Record name | Methanone, [2-(acetyloxy)phenyl](2,5-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,5-Dimethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Photochemical Properties of 2-Acetoxy-2',5'-methylbenzophenone

Foreword: The Promise of Spatiotemporal Control in Drug Delivery

In the landscape of modern pharmacology and materials science, the quest for precision targeting and controlled release of active molecules is paramount. Photoremovable protecting groups (PPGs), often termed "photocages," represent a sophisticated strategy to achieve this goal. These molecular constructs allow for the temporary inactivation of a biologically active substance, which can then be reactivated on-demand with high spatiotemporal precision using light as an external stimulus.[1] This approach minimizes off-target effects and opens new avenues for studying dynamic biological processes.[1] Among the various chemical scaffolds utilized for this purpose, benzophenone derivatives have emerged as a versatile and widely studied class of photoinitiators and PPGs.[2] This guide provides a comprehensive technical overview of the photochemical properties of a specific derivative, 2-Acetoxy-2',5'-methylbenzophenone, intended for researchers, scientists, and drug development professionals.

Molecular Profile and Spectroscopic Characteristics

1.1. Synthesis and Structure

The synthesis of this compound typically proceeds via a two-step process. The first step involves the Friedel-Crafts acylation of p-cresol with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride to yield 2-hydroxy-5-methylbenzophenone.[3] Subsequent acetylation of the hydroxyl group with acetic anhydride or acetyl chloride affords the final product, this compound.[4]

The molecular structure, characterized by a benzophenone core with an acetoxy group at the 2-position and a methyl group at the 5'-position of the respective phenyl rings, is crucial to its photochemical behavior. The ortho-acetoxy group is the photolabile moiety, while the methyl group can influence the electronic properties and steric hindrance around the carbonyl group.

1.2. UV-Vis Absorption Spectrum

The absorption of ultraviolet (UV) light is the initial and essential step in any photochemical reaction. For benzophenone and its derivatives, the UV-Vis spectrum is characterized by two main absorption bands: a strong π→π* transition at shorter wavelengths and a weaker, longer-wavelength n→π* transition.[5][6] The position and intensity of these bands are influenced by the solvent and the nature of the substituents on the phenyl rings.[5]

The Photochemical Reaction Cascade: From Excitation to Product Formation

Upon absorption of a photon, this compound is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). Benzophenone derivatives are well-known for their highly efficient intersystem crossing (ISC) from the S₁ state to the triplet state (T₁), with a quantum yield approaching unity.[8] It is this triplet state that is the primary photoactive species in the subsequent chemical reactions.

2.1. The Norrish Type II Reaction: A Key Photorelease Pathway

The presence of a γ-hydrogen atom in the ortho-acetoxy group of this compound makes the Norrish Type II reaction a highly probable photochemical pathway.[9][10] This intramolecular reaction involves the abstraction of a γ-hydrogen by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical intermediate.[9][10]

This biradical can then undergo one of two primary transformations:

-

Cleavage (Photoenolization and Release): The biradical can fragment through cleavage of the bond between the α- and β-carbons, resulting in the formation of an enol and the release of the protected molecule (in this case, likely leading to the formation of a ketene derived from the acetoxy group). This is the key step in the "uncaging" process.

-

Cyclization (Yang Cyclization): The biradical can cyclize to form a cyclobutanol derivative.

The following diagram illustrates the proposed Norrish Type II photoreaction mechanism for this compound.

Sources

- 1. Photoenolization of ortho-substituted benzophenones by flash photolysis - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Benzophenone photosensitized DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Transient absorption spectra of benzophenone studied by the flash excitation | CoLab [colab.ws]

- 8. [2+2]-Photocycloadditions of 2-Acetoxy-1,4-naphthoquinone and Structure Determination of the Main Photoadducts [researchonline.jcu.edu.au]

- 9. Transient Absorption Spectroscopy | Lian Group [web.sas.upenn.edu]

- 10. biosynth.com [biosynth.com]

"2-Acetoxy-2',5'-methylbenzophenone CAS number 890099-06-6"

An In-depth Technical Guide to 2-Acetoxy-2',5'-methylbenzophenone (CAS: 890099-06-6)

Introduction

Benzophenones represent a critical class of aromatic ketones, characterized by a diphenylmethanone core structure. Their unique photochemical properties and utility as versatile synthetic intermediates have established them as foundational scaffolds in numerous scientific domains. Derivatives of this core are integral to medicinal chemistry, serving as precursors for a wide array of heterocyclic compounds and pharmacologically active agents, including anti-inflammatory and antidepressant drugs.[1] Furthermore, their ability to absorb UV radiation has led to their widespread use as photostabilizers and photoinitiators in the polymer and coatings industry.

This technical guide provides a comprehensive overview of this compound (CAS Number: 890099-06-6), a specific derivative for which detailed public literature is sparse. As a Senior Application Scientist, the objective of this document is to synthesize available data on related compounds with established chemical principles to provide a robust, practical framework for researchers. This guide will cover the compound's core properties, propose a detailed and logical synthetic pathway, discuss methods for its characterization, explore its potential applications based on its structural attributes, and outline essential safety and handling protocols.

Chemical Identity and Physicochemical Properties

Accurate identification is the cornerstone of any chemical research. The primary identifiers and properties for this compound are summarized below. It is important to note that while structural and molecular data are definitive, experimental physical properties have not been widely reported.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | [2-(2,5-dimethylbenzoyl)phenyl] acetate[2] |

| CAS Number | 890099-06-6 |

| Molecular Formula | C₁₇H₁₆O₃ |

| Molecular Weight | 268.31 g/mol |

| Canonical SMILES | CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C)C |

| InChI Key | Information not publicly available |

Caption: Chemical Structure of this compound.

Table 2: Physicochemical Properties

| Property | Value/Information | Source/Rationale |

|---|---|---|

| Physical State | Expected to be a liquid or low-melting solid at room temperature. | Based on related structures like 2-Methylbenzophenone, which is a liquid.[3] |

| Color | Likely light yellow. | A common characteristic of benzophenone derivatives.[3] |

| Solubility | Expected to be insoluble in water; soluble in organic solvents like acetone, ethyl acetate, and dichloromethane. | General property of non-polar organic compounds.[3] |

| Boiling Point | Data not available. For context, 2-Methylbenzophenone boils at 309-311 °C.[3] | N/A |

| Melting Point | Data not available. For context, the precursor 2-Hydroxy-5-methylbenzophenone melts at ~66-69 °C. | N/A |

Proposed Synthesis and Purification

Synthetic Strategy Overview

The proposed synthesis begins with the formation of 2-hydroxy-5-methylbenzophenone from p-cresol and benzoyl chloride. This intermediate is then acetylated to yield the final product. This strategy is efficient as it utilizes commercially available starting materials and employs high-yielding, well-understood reaction classes.

Caption: Proposed two-step synthesis pathway.

Step 1: Synthesis of 2-Hydroxy-5-methylbenzophenone

This step employs a Fries rearrangement following an initial O-acylation, a variant of the Friedel-Crafts acylation, which is a cornerstone of aromatic ketone synthesis. The choice of aluminum trichloride as the Lewis acid catalyst is critical for promoting the acyl group migration to the aromatic ring.[4]

Protocol:

-

Initial Esterification: In a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), dissolve p-cresol (1.0 eq.) and a non-nucleophilic base like dimethylcyclohexylamine (1.2 eq.) in a suitable solvent such as chlorobenzene.[4]

-

Slowly add benzoyl chloride (1.0 eq.) dropwise to the mixture. An exotherm to approximately 50°C may be observed.[4]

-

After the addition is complete, cool the reaction to room temperature and quench with water to separate the amine hydrochloride salt. Separate the organic phase.

-

Fries Rearrangement: To the dried organic phase, add aluminum trichloride (AlCl₃, 1.0 eq.) portion-wise, controlling the temperature below 50°C.

-

Heat the reaction mixture to 130°C and stir for approximately 10 hours, or until the evolution of HCl gas ceases, indicating the completion of the rearrangement.[4]

-

Work-up: Cool the mixture to 60°C and carefully pour it onto an ice/water mixture. Extract the aqueous phase with the reaction solvent (chlorobenzene), combine the organic layers, dry over magnesium sulfate, and concentrate under reduced pressure to yield crude 2-hydroxy-5-methylbenzophenone.[4]

Step 2: Acetylation to this compound

The conversion of the phenolic hydroxyl group to an acetate ester is a straightforward and typically high-yielding transformation. Acetic anhydride is an excellent acetylating agent, and a catalytic amount of acid or a stoichiometric amount of a base like pyridine is used to facilitate the reaction.

Protocol:

-

Reaction Setup: Dissolve the crude 2-hydroxy-5-methylbenzophenone (1.0 eq.) from Step 1 in a suitable solvent, such as dichloromethane or ethyl acetate.

-

Add acetic anhydride (1.2-1.5 eq.) to the solution.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a base promoter like pyridine (1.5 eq.). The use of pyridine is often preferred as it also acts as a scavenger for the acetic acid byproduct.

-

Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Upon completion, wash the reaction mixture sequentially with water, a dilute aqueous solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

Purification

The crude product obtained from the final step will likely contain residual reagents and byproducts. Purification via flash column chromatography on silica gel is the standard and most effective method. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, should provide excellent separation and yield the pure this compound.

Analytical Characterization (Predicted)

Structural confirmation of the synthesized product is paramount. While experimental spectra for this specific molecule are not in the public domain, its key spectral features can be reliably predicted based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Key Signals/Features | Rationale |

|---|---|---|

| ¹H NMR | Singlet ~2.1-2.3 ppm (3H, -OCOCH₃ )Two singlets ~2.3-2.5 ppm (6H, Ar-CH₃ )Multiplets ~7.2-7.8 ppm (aromatic protons) | The acetate methyl protons are shielded and appear as a singlet. Aromatic methyls are also singlets. The aromatic region will show complex splitting patterns. Data for 2-methylbenzophenone shows aromatic signals in the 7.1-7.8 ppm range.[5] |

| ¹³C NMR | Signal ~21 ppm (-OC OCH₃ )Signals ~20-22 ppm (Ar-CH₃ )Signal ~169 ppm (-OC O-)Signal ~196 ppm (ketone C =O)Multiple signals ~125-140 ppm (aromatic carbons) | Chemical shifts are based on standard values for acetate, methyl, ester carbonyl, ketone carbonyl, and aromatic carbons. |

| FT-IR | Strong absorbance ~1760-1770 cm⁻¹ (ester C=O stretch)Strong absorbance ~1660-1670 cm⁻¹ (ketone C=O stretch)Absorbance ~1200 cm⁻¹ (C-O stretch) | The two distinct carbonyl groups (ester and ketone) will show strong, characteristic peaks at different wavenumbers, allowing for clear functional group identification. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 268. A prominent fragment may appear at m/z = 226, corresponding to the loss of the acetyl group (CH₂=C=O). | The molecular weight provides direct confirmation of the compound's identity. The fragmentation pattern can further validate the structure. |

Potential Applications in Research and Development

Given its structure, this compound is positioned as a valuable intermediate and research tool. Its specific applications are yet to be defined in literature, but logical extensions can be made from the known utility of the benzophenone class.

-

Intermediate in Heterocyclic Synthesis: Benzophenones are well-established precursors for synthesizing diverse heterocyclic systems like quinolines, acridines, and benzodiazepines.[1] This compound could serve as a starting material for novel, substituted heterocycles with potential biological activity. The acetoxy group can be readily hydrolyzed back to a phenol, providing a reactive site for further chemical modification or cyclization reactions.

-

Fragment for Medicinal Chemistry: In drug discovery, the benzophenone scaffold is a known "privileged structure" that can interact with various biological targets. This molecule could be used in fragment-based screening libraries to identify new lead compounds. Its specific substitution pattern may offer unique steric and electronic properties that could be tuned for selective target binding.

-

Photochemical Research: The benzophenone core is inherently photoactive. While the acetoxy group may modulate its photochemical properties compared to the parent structure, it could be investigated as a photoinitiator for polymerization reactions or as a building block for novel photosensitizers or UV-absorbing materials.

Safety, Handling, and Storage

Although a specific Safety Data Sheet (SDS) for this compound is not available, a conservative approach to handling should be adopted based on data for structurally similar chemicals like 2-methylbenzophenone.[3][6]

Table 4: Recommended Safety and Handling Procedures

| Category | Recommendation | Citation |

|---|---|---|

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, nitrile gloves, and a lab coat. If aerosols or vapors may be generated, use a respirator with an organic vapor cartridge. | [3][6] |

| First Aid: Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | [3] |

| First Aid: Skin Contact | Remove contaminated clothing. Wash skin thoroughly with soap and plenty of water. If irritation or a rash occurs, seek medical attention. | [6][7] |

| First Aid: Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention. | [3][7] |

| Fire-Fighting | Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. Wear a self-contained breathing apparatus (SCBA). | [3][6] |

| Accidental Release | Absorb the spill with an inert material (e.g., sand, vermiculite). Place in a suitable, closed container for disposal. Ensure adequate ventilation. | [3][6] |

| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents. | [3][6] |

| Disposal | Dispose of contents and container in accordance with local, regional, national, and international regulations. |[7] |

Conclusion

This compound, CAS 890099-06-6, is a benzophenone derivative with significant potential as a synthetic intermediate in medicinal and materials chemistry. While direct experimental data is limited, this guide has provided a robust framework based on established chemical principles. A plausible, high-yielding two-step synthesis has been detailed, along with predicted analytical data for structural confirmation. The safety protocols, derived from closely related analogs, provide a strong basis for safe laboratory handling. For researchers and drug development professionals, this compound represents an opportunity for exploration, holding promise for the synthesis of novel molecules and materials. Further experimental validation of its properties and potential applications is a necessary and promising next step.

References

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Methylbenzophenone.

- Biosynth. (2022, May 20). Safety Data Sheet.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET: 2-Methylbenzophenone.

- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.

- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.

- Guangzhou Weibo Technology Co., Ltd. (n.d.). This compound.

- Huanon. (n.d.). This compound.

- XiXisys. (n.d.). [2-(2,5-dimethylbenzoyl)phenyl] acetate.

- Benchchem. (n.d.). Synthesis routes of 2-Hydroxy-5-methylbenzophenone.

- Asian Journal of Organic & Medicinal Chemistry. (n.d.). A Mini-Review on Synthetic Methodologies of 2-Aminobenzophenones.

- MDPI. (n.d.). [2+2]-Photocycloadditions of 2-Acetoxy-1,4-naphthoquinone and Structure Determination of the Main Photoadducts.

- Sigma-Aldrich. (n.d.). 2-Acetoxy-2'-methoxybenzophenone.

- Amadis Chemical. (n.d.). 2-ACETOXY-2',6'-METHYLBENZOPHENONE.

- ChemicalBook. (n.d.). 2-Methylbenzophenone(131-58-8) 1H NMR spectrum.

- National Institutes of Health. (n.d.). 2-Methylbenzophenone. PubChem.

- National Institutes of Health. (n.d.). 2-Hydroxy-5-methylbenzophenone. PubChem.

- Cheméo. (n.d.). Chemical Properties of 2-Hydroxy-5-methylbenzophenone (CAS 1470-57-1).

- ChemicalBook. (2025, January 27). 2-HYDROXY-5-METHYLBENZOPHENONE.

- PubMed Central. (n.d.). Biotransformation of Benzoate to 2,4,6-Trihydroxybenzophenone by Engineered Escherichia coli.

- Alfa Chemistry. (n.d.). CAS 131-58-8 2-Methylbenzophenone.

- Google Patents. (n.d.). AU733422B2 - Methods for the preparation of benzophenone derivatives.

- ChemicalBook. (2025, September 26). 2-Methylbenzophenone.

- ScienceDirect. (2025, March 19). RIFM fragrance ingredient safety assessment, 4-acetoxy-2,5-dimethyl-3 (2H)furanone, CAS Registry Number 4166-20.

- European Commission. (n.d.). SCCS OPINION on Benzophenone-2 and benzophenone-5.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 890099-06-6 Name: [xixisys.com]

- 3. fishersci.com [fishersci.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-Methylbenzophenone(131-58-8) 1H NMR spectrum [chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. biosynth.com [biosynth.com]

An In-depth Technical Guide on the Mechanism of Action of 2-Acetoxy-2',5'-methylbenzophenone as a Photoinitiator

Abstract

This technical guide provides a comprehensive analysis of the proposed mechanism of action for 2-Acetoxy-2',5'-methylbenzophenone as a photoinitiator. Drawing upon established principles of organic photochemistry and spectroscopic studies of related benzophenone derivatives, we elucidate the primary photochemical pathways responsible for the generation of initiating radicals. This document is intended for researchers, scientists, and professionals in drug development and polymer chemistry who are engaged in the design and application of photopolymerization systems. We will explore the intricate details of intramolecular hydrogen abstraction, the potential for competing cleavage reactions, and the experimental methodologies required to validate these mechanistic hypotheses.

Introduction: The Role of Substituted Benzophenones in Photopolymerization

Benzophenone and its derivatives are a cornerstone of photoinitiator chemistry, prized for their high triplet quantum yields and their ability to initiate polymerization through a variety of mechanisms.[1] Typically, unsubstituted benzophenone functions as a Type II photoinitiator, abstracting a hydrogen atom from a synergistic molecule (a co-initiator) to generate a ketyl radical and a substrate-derived radical, both of which can initiate polymerization.[2]

The introduction of substituents onto the benzophenone scaffold can dramatically alter its photochemical behavior.[3] In the case of this compound, the presence of an ortho-acetoxy group and ortho- and para-methyl groups on the two phenyl rings suggests a more complex mechanism than simple intermolecular hydrogen abstraction. This guide will delve into the nuanced photochemistry of this specific molecule, proposing a primary mechanism based on intramolecular processes and discussing potential alternative pathways.

Proposed Primary Mechanism of Action: Intramolecular Hydrogen Abstraction (Photoenolization)

The most probable initiation mechanism for this compound upon UV irradiation is an intramolecular hydrogen abstraction from the 2'-methyl group, a process known as photoenolization. This pathway is a specific variant of the Norrish Type II reaction.[4][5] This hypothesis is strongly supported by studies on structurally similar ortho-alkylbenzophenones, such as 2,4-dimethylbenzophenone, which are known to undergo efficient photoenolization.[6]

The proposed sequence of events is as follows:

-

Photoexcitation and Intersystem Crossing: Upon absorption of a photon of suitable energy (typically in the UV-A or UV-B range), the benzophenone chromophore is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). Benzophenones are known for their exceptionally high efficiency of intersystem crossing (ISC), rapidly converting the short-lived S₁ state to a longer-lived triplet state (T₁).[7]

-

Intramolecular Hydrogen Abstraction: The triplet state of this compound is a diradical-like species with an electrophilic oxygen atom in the carbonyl group. This excited state can then abstract a hydrogen atom from the sterically accessible 2'-methyl group. This process is facilitated by the formation of a stable six-membered transition state.

-

Formation of a Biradical Intermediate: The intramolecular hydrogen abstraction results in the formation of a 1,4-biradical intermediate. This transient species is highly reactive and serves as the direct precursor to the initiating radicals.

-

Generation of Initiating Radicals: The biradical can then undergo subsequent reactions to generate the radicals that initiate polymerization. The primary initiating species is the benzylic radical formed on the 2'-methyl group. The fate of the ketyl radical portion of the biradical can vary, potentially involving rearrangement or reaction with other species in the formulation.

Below is a Graphviz diagram illustrating this proposed primary mechanism.

Caption: Proposed primary photochemical pathway for this compound.

Potential Secondary Mechanism: Norrish Type I Cleavage

While intramolecular hydrogen abstraction is the most likely primary pathway, the presence of the acetoxy group at the 2-position introduces the possibility of a competing Norrish Type I (α-cleavage) reaction.[4] This mechanism involves the homolytic cleavage of the bond between the carbonyl carbon and the acetoxy-substituted phenyl ring.

If this pathway is active, it would lead to the formation of two distinct radical species: a benzoyl radical and a 2-acetoxy-5-methylphenyl radical. Both of these radicals could potentially initiate polymerization.

The efficiency of a Norrish Type I cleavage is dependent on the stability of the resulting radicals and the bond dissociation energy of the cleaved bond. The electronic effects of the acetoxy and methyl substituents would play a crucial role in determining the likelihood of this pathway.

A visual representation of this potential secondary mechanism is provided below.

Caption: A potential competing Norrish Type I cleavage pathway.

Experimental Validation of the Proposed Mechanisms

To definitively elucidate the operative mechanism of action for this compound, a combination of spectroscopic and analytical techniques should be employed.

Transient Absorption Spectroscopy (Laser Flash Photolysis)

This is a powerful technique for directly observing and characterizing the transient species involved in the photochemical reaction, such as the triplet excited state and the biradical intermediate.[7]

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile or benzene) in a quartz cuvette. The concentration should be adjusted to have an absorbance of approximately 0.3-0.5 at the excitation wavelength.

-

Degassing: Thoroughly degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 20 minutes to remove dissolved oxygen, which can quench the triplet state.

-

Excitation: Excite the sample with a short laser pulse at a wavelength where the photoinitiator absorbs (e.g., 355 nm from a Nd:YAG laser).

-

Probing: Monitor the change in absorbance of the sample over time using a broad-spectrum probe light source.

-

Data Analysis: Analyze the transient absorption spectra to identify the characteristic absorption bands of the triplet state and any subsequent intermediates. The decay kinetics of these species can provide information about their lifetimes and reaction rates.

Expected Results:

-

Observation of a transient absorption signal in the 500-600 nm region, characteristic of the benzophenone triplet state.[7]

-

The decay of the triplet signal should be accompanied by the growth of new transient absorptions corresponding to the biradical intermediate.

-

The lifetime of the triplet state will be indicative of the rate of the intramolecular hydrogen abstraction.

Electron Spin Resonance (ESR) Spectroscopy

ESR is a technique that can directly detect and identify paramagnetic species, such as free radicals.

Experimental Protocol:

-

Sample Preparation: Prepare a solution of this compound and a spin trap (e.g., PBN or DMPO) in a suitable solvent.

-

Irradiation: Irradiate the sample directly in the ESR cavity with a UV light source.

-

ESR Spectrum Acquisition: Record the ESR spectrum.

-

Analysis: Analyze the hyperfine coupling constants of the resulting spectrum to identify the structure of the trapped radicals.

Expected Results:

-

Detection of a spin adduct corresponding to the benzylic radical formed after intramolecular hydrogen abstraction.

-

The absence or presence of signals corresponding to the benzoyl and 2-acetoxy-5-methylphenyl radicals would provide evidence for or against the Norrish Type I cleavage pathway.

Photopolymerization Studies

The ultimate measure of a photoinitiator's efficacy is its ability to induce polymerization. Real-time Fourier-transform infrared (RT-FTIR) spectroscopy is a common method to monitor the rate of polymerization.

Experimental Protocol:

-

Formulation Preparation: Prepare a photopolymerizable formulation containing a monomer (e.g., an acrylate), the photoinitiator (this compound), and any other additives.

-

Sample Application: Apply a thin film of the formulation onto an appropriate substrate (e.g., a KBr pellet).

-

RT-FTIR Monitoring: Place the sample in an FTIR spectrometer and monitor the decrease in the characteristic infrared absorption band of the monomer's reactive group (e.g., the C=C stretching vibration of an acrylate at ~1635 cm⁻¹) as a function of UV irradiation time.

-

Data Analysis: Calculate the rate of polymerization and the final monomer conversion.

Quantitative Data Summary:

| Experimental Technique | Parameter Measured | Expected Outcome for Proposed Mechanism |

| Transient Absorption Spectroscopy | Triplet lifetime, intermediate absorption | Short triplet lifetime, observation of biradical absorption |

| ESR Spectroscopy | Radical adducts | Predominant signal from the benzylic radical |

| RT-FTIR Spectroscopy | Rate of polymerization, final conversion | High initiation efficiency |

Conclusion

The photochemical mechanism of this compound is proposed to be a predominantly intramolecular process, driven by the abstraction of a hydrogen atom from the 2'-methyl group via the triplet excited state. This photoenolization pathway leads to the formation of a 1,4-biradical, which is the key intermediate in the generation of initiating radicals. While a competing Norrish Type I cleavage cannot be entirely ruled out without further experimental investigation, the established photochemistry of ortho-alkylbenzophenones strongly supports the intramolecular hydrogen abstraction mechanism. The experimental protocols outlined in this guide provide a robust framework for the validation of these mechanistic proposals and the comprehensive characterization of this promising photoinitiator.

References

- Porter, G., & Tchir, M. F. (1971). Photoenolization of ortho-substituted benzophenones by flash photolysis. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 3772.

- Norrish, R. G. W. (1937). The Photochemistry of Ketones. Proceedings of the Royal Society of London. Series A, Mathematical and Physical Sciences, 162(910), 220-240.

-

ResearchGate. (n.d.). Scheme 1 Possible photoproducts from Norrish Type I and II reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Exploring Norrish Type I and Type II Reactions: An ab initio Mechanistic Study Highlighting Singlet-State Mediated Chemistry. Retrieved from [Link]

-

CONICET Digital. (2021). Substituent and Surfactant Effects on the Photochemical Reaction of Some Aryl Benzoates in Micellar Green Environment. Retrieved from [Link]

-

ScholarWorks@BGSU. (2003). The Photochemistry of Benzophenone. The Spectrum, 16(4). Retrieved from [Link]

-

ResearchGate. (2016). Competition Between “Meta-Effect” Photochemical Reactions of Selected Benzophenone Compounds Having Two Different Substituents at Meta Positions. Retrieved from [Link]

-

PubMed. (2016). Competition between "Meta Effect" Photochemical Reactions of Selected Benzophenone Compounds Having Two Different Substituents at Meta Positions. The Journal of Organic Chemistry, 81(20), 9948-9956. Retrieved from [Link]

-

MDPI. (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Molecules, 27(23), 8201. Retrieved from [Link]

- CoLab. (n.d.). Transient absorption spectra of benzophenone studied by the flash excitation.

-

Wikipedia. (n.d.). Norrish reaction. Retrieved from [Link]

-

RSC Publishing. (2015). Hydrogen abstraction by photoexcited benzophenone: consequences for DNA photosensitization. Physical Chemistry Chemical Physics, 17(27), 17851-17861. Retrieved from [Link]

-

PubMed. (2021). Norrish' type I and II reactions and their role in the building of photochemical science. Photochemical & Photobiological Sciences, 20(1), 161-181. Retrieved from [Link]

-

Edinburgh Instruments. (n.d.). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. Retrieved from [Link]

-

SciSpace. (2021). Applications of Norrish type I and II reactions in the total synthesis of natural products. SN Applied Sciences, 3(10), 856. Retrieved from [Link]

-

YouTube. (2021, February 8). 8.4 Intermolecular Hydrogen Abstraction by Excited Ketones. Retrieved from [Link]

-

YouTube. (2013, May 15). Mod-01 Lec-10 Intramolecular Hydrogen Abstraction - III. Retrieved from [Link]

-

RSC Publishing. (2021). New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. Materials Chemistry Frontiers, 5(2), 656-668. Retrieved from [Link]

-

YouTube. (2021, February 10). 8.5 Intramolecular Hydrogen Abstractions of Excited Ketones. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Norrish reaction - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Photoenolization of ortho-substituted benzophenones by flash photolysis - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 7. edinst.com [edinst.com]

"spectroscopic data (NMR, IR, UV-Vis) of 2-Acetoxy-2',5'-methylbenzophenone"

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Acetoxy-2',5'-methylbenzophenone

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the acquisition, interpretation, and validation of spectroscopic data for the novel compound this compound. As this molecule is not extensively characterized in publicly available literature, this document serves as both a predictive analysis and a methodological blueprint for researchers in organic synthesis, medicinal chemistry, and materials science. We will proceed from foundational principles to advanced two-dimensional NMR techniques, ensuring a robust and verifiable structural elucidation.

Theoretical Framework and Predicted Spectroscopic Properties

The structure of this compound suggests a complex and informative spectroscopic profile. The molecule's asymmetry, the presence of two distinct aromatic rings, a carbonyl group, an ester, and methyl substituents will each give rise to characteristic signals. Our analytical approach is predicated on a multi-technique strategy, wherein each spectroscopic method provides a unique and complementary piece of the structural puzzle.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is an invaluable tool for the rapid identification of key functional groups. For this compound, we anticipate strong absorptions corresponding to the carbonyl stretching vibrations of the ester and ketone, as well as characteristic C-H and C=C aromatic stretches.

Table 1: Predicted Infrared (IR) Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Rationale & Notes |

| C=O (Ester) | ~1765-1775 | The electronegative oxygen atom attached to the carbonyl carbon increases the stretching frequency. This will be a very strong, sharp peak. |

| C=O (Ketone) | ~1660-1670 | Conjugation with the two aromatic rings will lower the frequency from a typical aliphatic ketone (~1715 cm⁻¹). This peak is also expected to be strong and sharp. |

| C-O (Ester) | ~1200-1220 | Strong, characteristic C-O single bond stretch. |

| C=C (Aromatic) | ~1450-1600 | Multiple sharp peaks of medium intensity are expected, corresponding to the stretching vibrations within the two benzene rings. |

| C-H (Aromatic) | ~3000-3100 | Medium to weak absorptions just above 3000 cm⁻¹. |

| C-H (Aliphatic) | ~2850-2960 | Medium to weak absorptions corresponding to the methyl groups. |

Predicted UV-Visible (UV-Vis) Spectroscopy

The benzophenone core is a strong chromophore. The electronic transitions within this conjugated system will result in distinct absorption bands in the UV region.

-

π → π* Transitions: Expect strong absorption bands in the range of 240-280 nm. These arise from electronic excitations within the aromatic rings and the carbonyl group's conjugated system.

-

n → π* Transitions: A weaker, longer-wavelength absorption band is anticipated around 330-360 nm. This is characteristic of the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.

The choice of solvent is critical and can influence the position of these maxima (solvatochromism). A non-polar solvent like hexane and a polar solvent like ethanol should be used for a comprehensive analysis.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy will provide the definitive structural elucidation by mapping the carbon-hydrogen framework.

The proton NMR spectrum is expected to be complex due to the presence of two substituted, and therefore distinct, aromatic rings. The 2-acetoxy group will induce a significant downfield shift on the protons of its host ring.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic Protons | 7.0 - 8.0 | m | 7H | The aromatic region will be complex and overlapping. Protons ortho to the carbonyl group will be the most downfield. |

| 2'-CH₃ | ~2.3 | s | 3H | Standard chemical shift for a methyl group attached to an aromatic ring. |

| 5'-CH₃ | ~2.4 | s | 3H | Similar to the 2'-CH₃, but in a slightly different electronic environment. |

| Acetoxy-CH₃ | ~2.1 | s | 3H | Characteristic shift for an acetyl methyl group. |

The carbon NMR will confirm the presence of all 18 carbon atoms in the molecule. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment should be run to differentiate between CH, CH₂, and CH₃ groups.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Ketone) | ~195-198 | Typical downfield shift for a diaryl ketone. |

| C=O (Ester) | ~168-170 | Characteristic ester carbonyl shift. |

| Aromatic C (quaternary) | ~125-150 | Includes ipso-carbons attached to substituents and the carbonyl group. The carbon bearing the acetoxy group will be significantly downfield. |

| Aromatic CH | ~120-135 | Multiple signals expected in this range. |

| 2'-CH₃ | ~20-22 | Standard aromatic methyl carbon shift. |

| 5'-CH₃ | ~20-22 | Similar to the 2'-CH₃. |

| Acetoxy-CH₃ | ~21 | Characteristic acetyl methyl carbon shift. |

Experimental Methodologies for Spectroscopic Analysis

The following protocols are designed to yield high-quality, unambiguous data for structural confirmation.

Workflow for Complete Spectroscopic Characterization

The logical flow of experiments is crucial for an efficient and accurate structural elucidation. The process should be iterative, with each new piece of data helping to refine the assignments from previous experiments.

Caption: Workflow for structural elucidation.

Sample Preparation

-

NMR: Dissolve ~10-20 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Ensure the sample is fully dissolved and the solution is homogenous.

-

IR: For a solid sample, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent (e.g., dichloromethane), depositing it on a salt plate (NaCl or KBr), and allowing the solvent to evaporate.

-

UV-Vis: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol or hexane) of known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure the absorbance is within the linear range of the spectrophotometer (typically < 1.5 AU).

NMR Data Acquisition Protocol

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure adequate signal-to-noise by adjusting the number of scans.

-

¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be necessary due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.

-

DEPT-135: Run a DEPT-135 experiment. This will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons will be absent. This is a critical step for distinguishing between the methyl and methine carbons.

-

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings. Cross-peaks will appear between protons that are coupled to each other (typically through 2-3 bonds). This will be essential for tracing the connectivity within the aromatic rings.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. Each cross-peak correlates a ¹H signal with its corresponding ¹³C signal, providing unambiguous C-H assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the overall structure. It shows correlations between protons and carbons that are separated by 2-3 bonds. This will be used to connect the different fragments of the molecule, for example, correlating the acetoxy-CH₃ protons to the ester carbonyl carbon and the aromatic ring, and correlating the aromatic protons to the ketone carbonyl carbon.

Data Interpretation and Structural Validation

The process of piecing together the final structure relies on the logical integration of all acquired data.

Caption: Logic diagram for 2D NMR data integration.

-

Assign Methyl Groups: Use the HSQC spectrum to unambiguously link the three singlet proton signals (~2.1, ~2.3, ~2.4 ppm) to their corresponding carbon signals (~21-22 ppm).

-

Trace Aromatic Spin Systems: Use the COSY spectrum to identify coupled protons within each of the two aromatic rings. This will reveal the substitution patterns.

-

Assemble the Fragments with HMBC: This is the final and most critical step.

-

Look for a correlation from the acetoxy-CH₃ protons (~2.1 ppm) to the ester carbonyl carbon (~169 ppm).

-

Look for correlations from the aromatic protons to the ketone carbonyl carbon (~196 ppm). This will confirm which protons are ortho to the ketone.

-

Look for correlations from the 2'-CH₃ and 5'-CH₃ protons to the carbons within their host ring. This will confirm their positions.

-

Crucially, look for correlations from the protons on one ring, across the ketone C=O, to the quaternary carbon of the other ring. This definitively links the two halves of the molecule.

-

By systematically applying this workflow, the predicted spectral features can be experimentally verified, leading to the unequivocal structural confirmation of this compound. This guide provides the necessary framework to approach the characterization of this and other novel organic molecules with confidence and scientific rigor.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

"solubility of 2-Acetoxy-2',5'-methylbenzophenone in common organic solvents"

An In-depth Technical Guide to the Solubility of 2-Acetoxy-2',5'-methylbenzophenone in Common Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that influences its bioavailability, formulation, and process development. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a complex organic molecule. In the absence of extensive published data for this specific compound, this document establishes a predictive framework based on its structural attributes and the fundamental principles of solubility. Furthermore, it outlines a robust, step-by-step experimental protocol for the accurate determination of its solubility in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for the characterization of this and similar benzophenone derivatives.

Introduction: The Significance of Solubility

Solubility, defined as the maximum amount of a substance that can be dissolved in a specified amount of a solvent at a given temperature and pressure, is a cornerstone of chemical and pharmaceutical sciences.[1] For a compound like this compound, understanding its solubility profile is paramount for several reasons:

-

Drug Development: Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic efficacy.[2] While this guide focuses on organic solvents, this data is crucial for designing solubilization strategies, such as the use of co-solvents or the formation of more soluble salts or esters.

-

Process Chemistry: In chemical synthesis, the choice of solvent is critical for reaction kinetics, yield, and purity. The solubility of reactants, intermediates, and the final product dictates the efficiency of the reaction, as well as the ease of crystallization and purification.

-

Formulation Science: The development of stable and effective dosage forms, whether oral, topical, or parenteral, is highly dependent on the solubility of the API in various excipients and solvent systems.

Physicochemical Characterization and Predictive Analysis

To predict the solubility of this compound, we must first analyze its molecular structure and compare it to related, well-characterized compounds.

Molecular Structure:

Caption: Chemical structure of this compound.

The molecule possesses several key features that will govern its solubility:

-

Benzophenone Core: The diaryl ketone backbone is largely nonpolar and hydrophobic, a characteristic shared with the parent compound, benzophenone. Benzophenone itself is practically insoluble in water but soluble in many organic solvents like ethanol, acetone, ether, and benzene.[3][4] This suggests that this compound will also favor organic solvents over aqueous media.

-

Acetoxy Group (-OAc): The acetoxy group introduces a polar ester functionality.[5] This group can act as a hydrogen bond acceptor, which can increase the molecule's affinity for polar solvents compared to the parent benzophenone. However, it does not have hydrogen bond donating capabilities.

-

Methyl Groups (-CH₃): The two methyl groups are nonpolar and contribute to the overall lipophilicity of the molecule, which would tend to decrease its solubility in highly polar solvents.

The "Like Dissolves Like" Principle:

This fundamental principle states that a solute will dissolve best in a solvent that has a similar polarity.[6] We can categorize common organic solvents to predict their interaction with our target compound.

Table 1: Properties of Common Organic Solvents and Predicted Solubility

| Solvent Class | Example Solvents | Polarity (Dielectric Constant) | Key Characteristics | Predicted Solubility of this compound |

| Nonpolar | Hexane, Toluene | Low (< 5) | Dominated by van der Waals forces.[7] | Moderate to Good: The large nonpolar backbone of the molecule will interact favorably with these solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (ACN) | Intermediate to High (5-40)[8] | Possess dipole moments but lack O-H or N-H bonds for hydrogen donation.[9] | Excellent: These solvents can engage in dipole-dipole interactions with the ketone and ester groups without the energetic penalty of disrupting a strong hydrogen-bonding network. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High (> 15)[8] | Capable of both donating and accepting hydrogen bonds.[7] | Good to Moderate: The acetoxy and ketone groups can accept hydrogen bonds from the solvent, but the large nonpolar structure may limit overall solubility compared to polar aprotic solvents. |

| Aqueous | Water | Very High (78.5)[8] | Strong hydrogen bonding network. | Poor to Insoluble: The large, hydrophobic nature of the molecule will dominate, making it poorly soluble in water, similar to related compounds like aspirin (2-acetoxy-benzencarboxylic acid).[10][11] |

Expert Insight: Based on this analysis, we can hypothesize that this compound will exhibit the highest solubility in polar aprotic solvents like acetone, THF, and ethyl acetate. The moderate polarity and hydrogen bond accepting nature of these solvents are well-matched to the solute's physicochemical properties.

Caption: Predicted interactions governing solubility.

Experimental Protocol for Solubility Determination

The following protocol describes a reliable method for determining the solubility of this compound using the isothermal equilibrium method, followed by quantification via High-Performance Liquid Chromatography (HPLC). This protocol is designed to be a self-validating system.

3.1. Materials and Reagents

-

This compound (purity >98%)

-

HPLC-grade solvents (as per Table 1)

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

HPLC system with UV detector

3.2. Experimental Workflow

Caption: Experimental workflow for solubility determination.

3.3. Step-by-Step Procedure

-

HPLC Method Development and Validation:

-

Rationale: A validated analytical method is crucial for accurate quantification.[12]

-

Procedure: Develop a reverse-phase HPLC method. Based on similar benzophenone derivatives, a C18 column with a mobile phase of acetonitrile and water (e.g., 60:40 v/v) is a good starting point.[13]

-

Set the UV detector to the λmax of this compound.

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) and create a series of dilutions to generate a calibration curve (e.g., 1-100 µg/mL).

-

Validate the method for linearity (R² > 0.999), accuracy, and precision as per ICH guidelines.

-

-

Sample Preparation and Equilibration:

-

Rationale: This step ensures that the solvent is fully saturated with the solute, reaching thermodynamic equilibrium.[1]

-

Procedure: For each selected solvent, add an excess amount of solid this compound to a vial (e.g., add 20 mg to 2 mL of solvent). The solid phase should be clearly visible.

-

Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Sample Filtration and Dilution:

-

Rationale: It is critical to separate the undissolved solid from the saturated solution without altering the temperature or composition.

-

Procedure: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the solid settle.

-

Carefully draw the supernatant into a syringe and immediately pass it through a 0.22 µm syringe filter into a clean vial.[14]

-

Accurately dilute a known volume of the filtered, saturated solution with the mobile phase to bring the concentration within the validated range of the HPLC calibration curve.

-

-

Quantification and Data Analysis:

-

Rationale: The validated HPLC method provides the concentration of the diluted sample, which is then used to calculate the original solubility.

-

Procedure: Inject the diluted samples onto the HPLC system.

-

Determine the concentration of the diluted sample using the calibration curve.

-

Calculate the solubility (S) in mg/mL using the following formula: S (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

-

Perform each experiment in triplicate to ensure reproducibility.

-

Discussion and Interpretation of Results

The experimentally determined solubility values should be compiled into a clear, comparative table. The results should be interpreted in the context of the predictive analysis from Section 2.

-

Correlation with Polarity: Analyze the trend between solvent polarity (e.g., dielectric constant) and the measured solubility. It is expected that solubility will be highest in moderately polar, aprotic solvents.

-

Role of Functional Groups: Discuss how the interplay between the nonpolar benzophenone core and the polar acetoxy group influences the observed solubility profile. For instance, the ability of the ester and ketone oxygens to act as hydrogen bond acceptors should correlate with higher solubility in protic solvents compared to completely nonpolar solvents.[15]

-

Comparison to Analogs: If data for similar compounds like benzophenone or other derivatives is available, compare the results.[3][16] This can provide insights into the specific contributions of the acetoxy and methyl substituents to the overall solubility.

Conclusion

This technical guide has provided a dual approach to understanding the solubility of this compound. By combining a predictive analysis based on molecular structure with a detailed, robust experimental protocol, researchers can confidently characterize this compound. The outlined methodology not only generates reliable solubility data but also reinforces the fundamental principles of physicochemical science. This knowledge is indispensable for the effective development of chemical processes and pharmaceutical formulations involving this and other related molecules.

References

- Jain, N., & Yalkowsky, S. H. (2001). Estimation of the aqueous solubility I: application to organic nonelectrolytes. Journal of pharmaceutical sciences, 90(2), 234-252.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.

- Lipinski, C. A. (2002). Poor aqueous solubility–an industry wide problem in drug discovery. American Pharmaceutical Review, 5(3), 82-85.

- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.

-

Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link][8]

- Reichardt, C. (2003). Solvents and solvent effects in organic chemistry. John Wiley & Sons.

- ICH Harmonised Tripartite Guideline. (2005). Q2 (R1): Validation of analytical procedures: text and methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

- Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of pharmaceutical and biomedical analysis, 46(2), 335-341.

-

PubChem. (n.d.). Benzophenone. National Center for Biotechnology Information. [Link][16]

-

Huremovic, M., et al. (2023). Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins. Open Journal of Applied Sciences, 13, 1982-1995. [Link][10]

-

Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link][9]

-

Acta Chromatographica. (2019). Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. AKJournals, 31(4). [Link][13]

-

Chemistry LibreTexts. (2022). Physical properties of organic compounds. [Link][15]

- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced drug delivery reviews, 54(3), 355-366.

Sources

- 1. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Benzophenone - Wikipedia [en.wikipedia.org]

- 5. Acetoxy group - Wikipedia [en.wikipedia.org]

- 6. chem.ws [chem.ws]

- 7. brofind.com [brofind.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins [scirp.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. akjournals.com [akjournals.com]

- 14. materialneutral.info [materialneutral.info]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Benzophenone | C6H5COC6H5 | CID 3102 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Applications of 2-Acetoxy-2',5'-methylbenzophenone in Polymer Chemistry

Introduction

The field of polymer chemistry is in constant pursuit of novel molecules that can offer enhanced control over polymerization processes, leading to materials with superior properties. Photoinitiators, in particular, are a cornerstone of radiation-curing technologies, enabling rapid and spatially controlled polymerization.[1][2][3] Benzophenone and its derivatives are a well-established and versatile class of Type II photoinitiators, valued for their efficiency and cost-effectiveness.[4][5][6][7] This technical guide delves into the prospective applications of a specific, potentially novel derivative: 2-Acetoxy-2',5'-methylbenzophenone. While direct literature on this exact molecule is scarce, this document extrapolates from the extensive knowledge base of benzophenone chemistry to forecast its utility and guide future research. This guide is intended for researchers, scientists, and professionals in drug development and material science who are exploring new frontiers in polymer synthesis.

The Benzophenone Backbone: A Foundation for Photopolymerization

Benzophenone and its derivatives function as Type II photoinitiators, meaning they require a co-initiator, typically a tertiary amine, to generate the free radicals necessary for polymerization.[5][6] The fundamental mechanism is a well-understood photochemical process:

-

UV Excitation: Upon absorption of UV light, the benzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing: It then rapidly undergoes intersystem crossing to a more stable triplet state (T₁).[8]

-

Hydrogen Abstraction: In its triplet state, the benzophenone is a potent hydrogen abstractor. It abstracts a hydrogen atom from the co-initiator (e.g., an amine).[9]

-

Radical Generation: This hydrogen abstraction process generates a ketyl radical from the benzophenone and an aminoalkyl radical from the co-initiator. The latter is highly reactive and initiates the polymerization of monomers, such as acrylates.[6]

The efficiency of this process is influenced by the molecular structure of the benzophenone derivative, including the nature and position of its substituents.[10][11]

Structural Features of this compound and Their Predicted Influence

The hypothetical structure of this compound introduces several key features that are expected to modulate its photochemical behavior and, consequently, its performance as a photoinitiator.

Caption: Hypothetical structure of this compound.

-

2-Acetoxy Group: The presence of an acetoxy group at the ortho position could have several implications. It may influence the absorption spectrum of the molecule, potentially shifting the maximum absorption wavelength (λmax). Furthermore, the ester linkage could be susceptible to cleavage under certain conditions, offering a potential route for the controlled release of a hydroxybenzophenone derivative.

-

2'-Methyl Group: A methyl group on the second phenyl ring, ortho to the carbonyl group, will introduce steric hindrance. This could affect the planarity of the molecule and, consequently, its electronic conjugation and photochemical reactivity. The steric bulk might influence the rate of intersystem crossing and hydrogen abstraction.

-

5'-Methyl Group: A methyl group at the para position on the second ring is an electron-donating group. Electron-donating groups can influence the energy of the excited states and the reactivity of the triplet state.[8]

Table 1: Predicted Physicochemical Properties and Their Implications

| Property | Predicted Influence of Substituents | Potential Impact on Polymerization |

| UV-Vis Absorption | The acetoxy and methyl groups may cause a slight bathochromic (red) or hypsochromic (blue) shift in λmax compared to unsubstituted benzophenone. | A red shift could allow for curing with longer wavelength UV sources, which are generally safer and can penetrate deeper into pigmented systems.[10] |

| Solubility | The acetoxy and methyl groups are expected to increase the molecule's lipophilicity, enhancing its solubility in organic monomers and pre-polymers. | Improved solubility ensures homogeneous distribution of the photoinitiator in the formulation, leading to more uniform curing.[7] |

| Reactivity | The 2'-methyl group's steric hindrance might slightly decrease the rate of hydrogen abstraction. Conversely, the 5'-methyl group's electron-donating nature could enhance the reactivity of the triplet state. The net effect would need experimental verification. | The balance of these effects will determine the overall initiation efficiency and the required curing time. |

| Migration Stability | The increased molecular weight and potential for incorporation into the polymer backbone (if the acetoxy group is designed to be reactive) could reduce post-cure migration. | Lower migration is critical for applications such as food packaging, medical devices, and coatings where leachable compounds are a concern.[10] |

Potential Applications in Polymer Chemistry

Based on its anticipated properties, this compound could be a valuable tool in several areas of polymer chemistry.

UV-Curable Coatings and Inks

The primary application for benzophenone derivatives is in UV-curable formulations for coatings, inks, and adhesives.[1][7] The predicted good solubility and potential for tailored UV absorption make this compound a strong candidate for these applications. The ability to fine-tune the curing speed and depth through its unique substitution pattern would be a significant advantage.

Photografting and Surface Modification

Benzophenone-initiated photografting is a powerful technique for modifying the surface properties of polymers.[6][12] In this process, the photoinitiator, upon UV irradiation, abstracts hydrogen atoms from the polymer surface, creating reactive sites for graft polymerization. This compound could be used to graft functional polymers onto inert substrates, imparting properties such as hydrophilicity, biocompatibility, or anti-fouling characteristics.

Caption: Workflow for photografting using a benzophenone derivative.

Synthesis of Block Copolymers

The potential for the acetoxy group to be a cleavable or transformable handle opens up possibilities for more advanced polymer architectures. For instance, it could be envisioned as a latent initiator site. After an initial polymerization, the acetoxy group could be chemically modified to an initiating species for a second, different type of polymerization, leading to the formation of block copolymers.

Hydrogel Formation for Biomedical Applications

Photopolymerization is a widely used method for creating hydrogels for applications in tissue engineering and drug delivery. The spatial and temporal control afforded by photoinitiation is a key advantage.[1][3] A benzophenone derivative with potentially lower migration and tailored reactivity could be beneficial in creating biocompatible hydrogels with well-defined structures and mechanical properties.

Hypothetical Experimental Protocols

To validate the potential of this compound, a series of experiments would be necessary.

Synthesis of this compound

A plausible synthetic route would involve a Friedel-Crafts acylation followed by esterification.

-

Friedel-Crafts Acylation: Reaction of 2,5-dimethylanisole with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to produce 2-methoxy-2',5'-methylbenzophenone.

-

Demethylation: Cleavage of the methyl ether to yield 2-hydroxy-2',5'-methylbenzophenone.

-

Esterification: Reaction of the resulting phenol with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine or triethylamine) to yield the final product, this compound.

Evaluation of Photoinitiating Efficiency

The photoinitiating efficiency can be assessed using Photo-Differential Scanning Calorimetry (Photo-DSC).

-

Sample Preparation: Prepare a formulation containing a standard acrylate monomer (e.g., tripropyleneglycol diacrylate, TPGDA), a co-initiator (e.g., triethanolamine), and a defined concentration of this compound. A control sample with a standard benzophenone initiator should also be prepared.

-

Photo-DSC Analysis: Place a small amount of the formulation in a DSC pan and irradiate with a UV lamp of a specific wavelength and intensity. The instrument will measure the heat flow as a function of time, which is proportional to the rate of polymerization.

-

Data Analysis: From the resulting exotherm, the rate of polymerization (Rp) and the final double bond conversion (DC) can be calculated and compared to the control.

Table 2: Hypothetical Photo-DSC Data Comparison

| Photoinitiator | Rp (max) (W/g) | Double Bond Conversion (%) |

| Benzophenone (Control) | x | y |

| This compound | x' | y' |

The values x, y, x', and y' would be determined experimentally.

Conclusion and Future Outlook

While the specific compound this compound remains to be synthesized and characterized, a thorough analysis of the structure-property relationships of known benzophenone derivatives allows for a strong and scientifically grounded prediction of its potential utility. The unique combination of an acetoxy group and methyl substituents at key positions suggests that this molecule could offer advantages in terms of solubility, spectral properties, and potentially reduced migration.

Future research should focus on the successful synthesis and purification of this compound, followed by a comprehensive characterization of its photophysical and photochemical properties. Experimental validation of its efficiency as a photoinitiator in various polymerization systems will be crucial to unlocking its full potential in advanced materials science. The insights gained from such studies will not only establish the role of this specific molecule but also contribute to the broader understanding of how subtle structural modifications can be used to design next-generation photoinitiators.

References

-

A benzophenone derivative photoinitiator, HBP-TDI-HQ-TDI-HBP (HTCTH), was synthesized based on 4-hydroxy benzophenone (HBP), toluene-2,4-diisocyanate (TDI) and hydroquinone (HQ). HTCTH was a more effective photoinitiator which had longer wavelength absorption in the UV–vis absorption spectra than the low molecular counterpart benzophenone (BP). It showed that both rate of polymerization (Rp) and final conversion (P) increased with increase of amine and HTCTH concentration in photopolymerization. 9

-

New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. 10

-

Synthesis of Main Chain Polymeric Benzophenone Photoinitiator via Thiol-ene Click Chemistry and Its Use in Free Radical Polymerization. 4

-

Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. 13

-

Type II photoinitiators undergo a bimolecular reaction, where the excited state of the photoinitiator interacts with a second molecule (a co-initiator) to generate free radicals. Examples of commonly used Type 2 photoinitiators include 4,4′-Bis(diethylamino)benzophenone and 2,4-Diethyl-9H-thioxanthen-9-one. 5

-

Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. 8

-

Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. 1

-

A Novel Sequential Photoinduced Living Graft Polymerization. 12

-

Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. 6

-

Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. 2

-

D–π–A–π–D Initiators Based on Benzophenone Conjugate Extension for Two-Photon Polymerization Additive Manufacturing. 14

-

Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. 3

-

Synthesis and application of novel benzophenone photoinitiators. 7

-

Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. 11

Sources

- 1. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - White Rose Research Online [eprints.whiterose.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Initiatoren [sigmaaldrich.com]

- 6. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

A Technical Guide to the Thermal Stability and Decomposition of 2-Acetoxy-2',5'-methylbenzophenone

Executive Summary

In the landscape of pharmaceutical development and fine chemical synthesis, a profound understanding of the thermal characteristics of intermediates and active pharmaceutical ingredients (APIs) is not merely advantageous—it is a prerequisite for ensuring safety, efficacy, and process scalability. This technical guide offers a comprehensive examination of the thermal stability and decomposition profile of 2-Acetoxy-2',5'-methylbenzophenone. While direct literature on this specific molecule is limited, this paper synthesizes foundational principles of thermal analysis and extrapolates from the known behavior of analogous benzophenone and phenyl acetate derivatives to construct a robust predictive framework. We present detailed, field-proven methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), explain the causality behind experimental choices, and propose a likely thermal decomposition pathway. This guide is intended for researchers, chemists, and drug development professionals, providing actionable insights to mitigate risks associated with thermal events and to ensure the integrity of their chemical processes.

Introduction: The Criticality of Thermal Stability

This compound is a substituted aromatic ketone, a class of compounds frequently utilized as intermediates in organic synthesis, including the preparation of pharmaceuticals and specialty polymers.[1] The benzophenone framework is valued for its unique photochemical properties, but its thermal behavior, particularly when functionalized with thermally labile groups like an acetoxy moiety, requires rigorous investigation.[2]

Thermal stability is a critical quality attribute that dictates safe operating limits for manufacturing, purification, and storage.[3] An uncontrolled thermal decomposition can lead to a runaway reaction, a hazardous scenario characterized by exponential increases in temperature and pressure.[4] Furthermore, thermal degradation can generate impurities, compromising the yield, purity, and safety of the final product. This guide provides the necessary theoretical grounding and experimental protocols to thoroughly characterize the thermal profile of this compound, enabling scientists to handle this compound with confidence and control.

Physicochemical Profile of the Analyte

A foundational understanding of the molecule's properties is essential before undertaking thermal analysis.

| Property | Value (Predicted/Known Analogue) | Source |

| Chemical Structure |  | N/A |

| IUPAC Name | (2-benzoyl-4-methylphenyl) acetate | N/A |

| Molecular Formula | C₁₆H₁₄O₃ | N/A |

| Molecular Weight | 254.28 g/mol | N/A |

| Appearance | White to off-white crystalline solid (Predicted) | N/A |

| Melting Point (Tfus) | Dependent on purity; requires experimental determination via DSC. | [5] |

| Boiling Point (Tboil) | > 300 °C (Predicted for related structures) | [1] |

Note: The chemical structure is based on the IUPAC name. Specific experimental data for this compound is not widely published; properties are inferred from related structures like 2-methylbenzophenone and phenyl acetate.[6][7]

Core Methodologies for Thermal Analysis

To construct a comprehensive thermal profile, a multi-technique approach is essential. Thermogravimetric Analysis (TGA) provides quantitative data on mass loss, while Differential Scanning Calorimetry (DSC) reveals energetic transitions.[8][9]